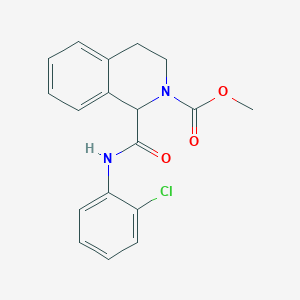

methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

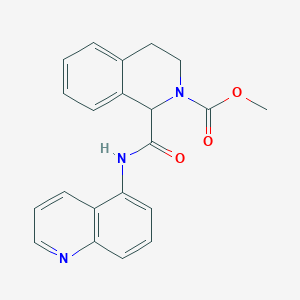

The compound is a carbamate derivative of a dihydroisoquinoline, which is a type of nitrogen-containing heterocyclic compound. These types of compounds often exhibit biological activity and are found in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure containing a nitrogen atom. It also has a carbamate group attached to the isoquinoline and a chlorophenyl group attached to the carbamate .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carbamate group might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate,” also known as “methyl 1-[(2-chlorophenyl)carbamoyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate,” focusing on six unique applications:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species . These properties make it a potential candidate for developing new antimicrobial agents to combat resistant bacterial infections.

Photosynthesis Inhibition

Studies have demonstrated that this compound can inhibit photosynthetic electron transport in plants, specifically in spinach chloroplasts . This activity suggests potential applications in agricultural chemistry, particularly in the development of herbicides that target photosynthesis in weeds without affecting crops.

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in developing treatments for neurodegenerative conditions.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase and tyrosinase . Inhibiting these enzymes can have therapeutic applications, including the treatment of Alzheimer’s disease (by preventing the breakdown of acetylcholine) and skin disorders (by reducing melanin production).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions , and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Result of Action

Based on the broad range of activities reported for similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level, potentially influencing a variety of biological processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-[(2-chlorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-11-10-12-6-2-3-7-13(12)16(21)17(22)20-15-9-5-4-8-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBABRZLPCZISDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)